
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, aziridines, and pyrimidines, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid involves several steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine.
Introduction of the aziridine group: The aziridine group can be introduced via a cyclization reaction involving an appropriate precursor, such as an epoxide or a halohydrin.
Attachment of the pivalamido group: The pivalamido group can be introduced through an amide coupling reaction using pivaloyl chloride and an appropriate amine.
Formation of the benzamido group: The benzamido group can be synthesized through an amide coupling reaction between a benzoyl chloride derivative and an appropriate amine.
Attachment of the pentanedioic acid moiety: The pentanedioic acid moiety can be introduced through an esterification reaction involving a diacid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
化学反应分析
Types of Reactions
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine and benzamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial and anticancer activity.
相似化合物的比较
Similar Compounds
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)butanedioic acid: Similar structure but with a butanedioic acid moiety instead of a pentanedioic acid moiety.
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)hexanedioic acid: Similar structure but with a hexanedioic acid moiety instead of a pentanedioic acid moiety.
Uniqueness
The uniqueness of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid lies in its specific combination of functional groups, which confer unique chemical properties and reactivity
属性
分子式 |
C26H34N6O7 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC 名称 |
2-[[4-[[1-[2-(2,2-dimethylpropanoylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]aziridin-2-yl]methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H34N6O7/c1-14-20(22(36)29-25(27-14)30-24(39)26(2,3)4)32-13-17(32)12-31(5)16-8-6-15(7-9-16)21(35)28-18(23(37)38)10-11-19(33)34/h6-9,17-18H,10-13H2,1-5H3,(H,28,35)(H,33,34)(H,37,38)(H2,27,29,30,36,39) |
InChI 键 |
SGXMUFYOFKBOMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C(C)(C)C)N2CC2CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


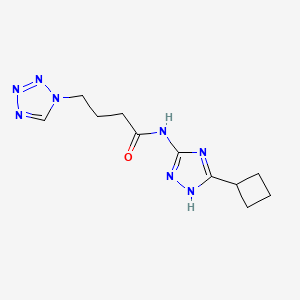
![6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359755.png)
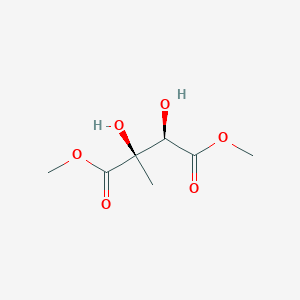
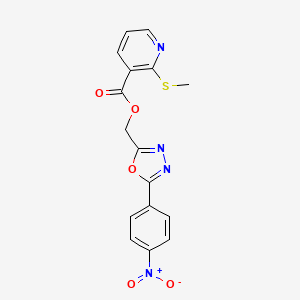

![N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13359769.png)


![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359792.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13359811.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)
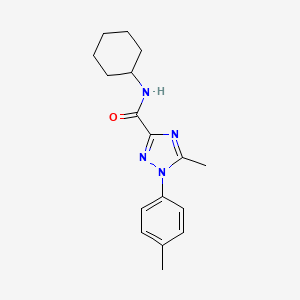
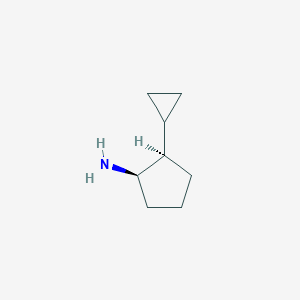
![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)
